Keap1-Nrf2-IN-18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Keap1-Nrf2-IN-18 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-18 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include bromoacetonitrile, potassium carbonate, and various protecting groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

Keap1-Nrf2-IN-18 primarily undergoes substitution reactions during its synthesis. These reactions involve the replacement of one functional group with another, facilitated by reagents such as bromoacetonitrile and potassium carbonate .

Common Reagents and Conditions

Bromoacetonitrile: Used for introducing nitrile groups.

Potassium Carbonate: Acts as a base in substitution reactions.

Protecting Groups: Used to protect reactive functional groups during intermediate steps.

Major Products

The major product of these reactions is the final this compound compound, characterized by its ability to inhibit the Keap1-Nrf2 interaction .

Aplicaciones Científicas De Investigación

Keap1-Nrf2-IN-18 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors.

Biology: Helps in understanding the role of the Keap1-Nrf2 pathway in cellular defense mechanisms.

Medicine: Potential therapeutic agent for diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions

Industry: Could be used in the development of new drugs targeting oxidative stress-related diseases.

Mecanismo De Acción

Keap1-Nrf2-IN-18 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation of Nrf2 in the nucleus, where it activates the transcription of genes involved in antioxidant responses and detoxification processes .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: These compounds also inhibit the Keap1-Nrf2 interaction but bind to Keap1 in a different conformation.

Bivalent Inhibitors of the BTB E3 Ligase Keap1: These compounds enable instant Nrf2 activation by binding to Keap1 in a bivalent manner.

Uniqueness

Keap1-Nrf2-IN-18 is unique due to its specific binding mode and high affinity for the Keap1 protein, making it a potent inhibitor of the Keap1-Nrf2 interaction. This specificity and potency make it a valuable tool in both research and potential therapeutic applications .

Propiedades

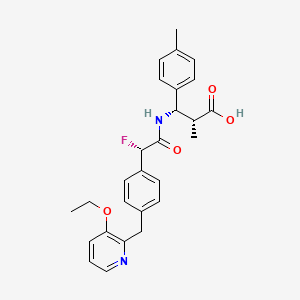

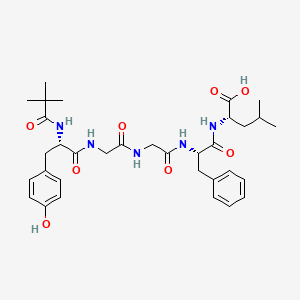

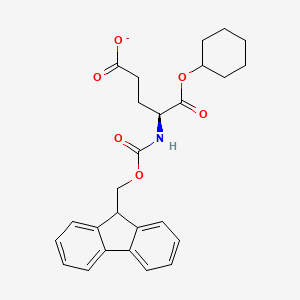

Fórmula molecular |

C27H29FN2O4 |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

(2R,3S)-3-[[(2S)-2-[4-[(3-ethoxypyridin-2-yl)methyl]phenyl]-2-fluoroacetyl]amino]-2-methyl-3-(4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C27H29FN2O4/c1-4-34-23-6-5-15-29-22(23)16-19-9-13-20(14-10-19)24(28)26(31)30-25(18(3)27(32)33)21-11-7-17(2)8-12-21/h5-15,18,24-25H,4,16H2,1-3H3,(H,30,31)(H,32,33)/t18-,24+,25+/m1/s1 |

Clave InChI |

BFXQKBUFKIVUSI-YWWLGCSWSA-N |

SMILES isomérico |

CCOC1=C(N=CC=C1)CC2=CC=C(C=C2)[C@@H](C(=O)N[C@H](C3=CC=C(C=C3)C)[C@@H](C)C(=O)O)F |

SMILES canónico |

CCOC1=C(N=CC=C1)CC2=CC=C(C=C2)C(C(=O)NC(C3=CC=C(C=C3)C)C(C)C(=O)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide](/img/structure/B12362331.png)

![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)

![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)

![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)